Pyridone 6

Description

a janus-activated kinase inhibito

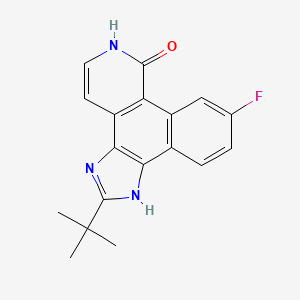

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDWQCSOSCCWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420526 | |

| Record name | Pyridone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457081-03-7 | |

| Record name | 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDONE-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridone 6 as a pan-JAK inhibitor discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridone 6 (P6), also known as JAK Inhibitor I, is a potent, cell-permeable, ATP-competitive pan-Janus kinase (JAK) inhibitor. It effectively targets all four members of the JAK family: JAK1, JAK2, JAK3, and TYK2, with inhibitory concentrations in the low nanomolar range. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to Pyridone 6. Detailed experimental protocols for its synthesis and evaluation, along with a summary of its structure-activity relationship, are presented to serve as a valuable resource for researchers in the fields of kinase inhibition and drug discovery.

Discovery and History

The discovery of Pyridone 6 was first reported in 2002 by Thompson et al. from Merck Research Laboratories.[1] The research focused on the photochemical preparation of a novel pyridone-containing tetracycle. This innovative synthesis approach led to the creation of a compound with significant inhibitory activity against the JAK family of protein tyrosine kinases.

Subsequent studies further characterized Pyridone 6 as a potent inhibitor of all four JAK isoforms. A notable study by Pedranzini et al. in 2006, published in Cancer Research, demonstrated the efficacy of Pyridone 6 in inducing growth inhibition of multiple myeloma cells, highlighting its potential as a therapeutic agent.[2] Later, in 2011, Nakagawa et al. published a study in the Journal of Immunology that established the ameliorating effects of Pyridone 6 on allergic skin inflammation in a mouse model of atopic dermatitis, further expanding its potential applications.[3] These key publications have solidified the position of Pyridone 6 as a critical tool compound for studying JAK signaling and as a lead compound for the development of novel pan-JAK inhibitors.

Mechanism of Action

Pyridone 6 functions as a reversible, ATP-competitive inhibitor of the JAK family of kinases.[4] It exerts its inhibitory effect by binding to the ATP-binding cleft of the kinase domain of JAK1, JAK2, JAK3, and TYK2.[5] This binding prevents the phosphorylation of the kinase itself and downstream signaling proteins, most notably the Signal Transducers and Activators of Transcription (STATs). The inhibition of STAT phosphorylation subsequently blocks their dimerization, nuclear translocation, and the transcription of target genes involved in inflammation, immunity, and cell proliferation.

dot

Caption: JAK-STAT Signaling Pathway and Inhibition by Pyridone 6.

Quantitative Data

The inhibitory activity of Pyridone 6 against the JAK family and other kinases has been quantified in various studies. The following tables summarize the key inhibitory concentration values.

Table 1: Inhibitory Activity of Pyridone 6 against JAK Kinases

| Kinase | IC50 (nM) | Ki (nM) | Reference |

| JAK1 (murine) | 15 | - | [1] |

| JAK2 | 1 | - | [1][4] |

| JAK3 | 5 | 5 | [1][4] |

| TYK2 | 1 | - | [1][4] |

Table 2: Inhibitory Activity of Pyridone 6 against Other Kinases

| Kinase | IC50 (nM) |

| Various other protein kinases | 130 to >10,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of Pyridone 6.

Synthesis of Pyridone 6

The synthesis of Pyridone 6 was first described by Thompson et al. (2002) and involves a photochemical cyclization step.[1]

Protocol:

-

Starting Material: A trisubstituted imidazole precursor is synthesized through standard organic chemistry methods.

-

Photochemical Reaction: The imidazole precursor is dissolved in an appropriate solvent (e.g., acetonitrile) in a quartz reaction vessel.

-

The solution is irradiated with light at a wavelength greater than 350 nm using a suitable photochemical reactor.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pyridone-containing tetracycle, Pyridone 6.

-

Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Kinase Inhibition Assay

The inhibitory activity of Pyridone 6 against JAK kinases is typically determined using an in vitro kinase assay.

Protocol:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), ATP, and Pyridone 6 at various concentrations.

-

Assay Buffer: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of Pyridone 6 to the assay buffer.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the specific kinase).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Pyridone 6 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

References

- 1. Photochemical preparation of a pyridone containing tetracycle: a Jak protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Pyridone 6, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Pyridone 6: Chemical Structure, Properties, and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridone 6 is a potent, cell-permeable, ATP-competitive pan-Janus kinase (JAK) inhibitor.[1][2] It demonstrates significant inhibitory activity against the JAK kinase family, playing a crucial role in the modulation of the JAK-STAT signaling pathway. This pathway is integral to numerous cellular processes, including immune response, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, making inhibitors like Pyridone 6 valuable tools for research and potential therapeutic development.

Chemical Structure and Identifiers

Pyridone 6 is an organic heterotetracyclic compound.[3] Its core structure consists of a pyridone ring system fused with other heterocyclic and aromatic rings.

| Identifier | Value | Source |

| IUPAC Name | 2-tert-butyl-9-fluoro-1,6-dihydro-7H-benzo[h]imidazo[4,5-f]isoquinolin-7-one | [4] |

| CAS Number | 457081-03-7 | [3] |

| Molecular Formula | C₁₈H₁₆FN₃O | [3] |

| Molecular Weight | 309.34 g/mol | [4] |

| SMILES | CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | [5] |

| InChI Key | VNDWQCSOSCCWIP-UHFFFAOYSA-N | [4] |

| Synonyms | JAK Inhibitor I, CMP 6, Merck 5 | [3] |

Physicochemical Properties

The physicochemical properties of Pyridone 6 are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Solubility | DMSO: ≥ 100 mg/mL (323.27 mM) | [1] |

| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [1] |

| pKa (Strongest Acidic) | 10.28 (Predicted) | [5] |

| pKa (Strongest Basic) | 3.91 (Predicted) | [5] |

| logP | 3.91 (Predicted) | [5] |

Pharmacological Properties and Mechanism of Action

Pyridone 6 is a highly potent inhibitor of the Janus kinase family. It exerts its effects by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs).

Inhibitory Activity

The inhibitory concentrations (IC₅₀) of Pyridone 6 against various JAK isoforms highlight its pan-JAK inhibitory nature.

| Target | IC₅₀ / Kᵢ | Source |

| JAK1 | 15 nM | [1][6] |

| JAK2 | 1 nM | [1][6] |

| JAK3 | 5 nM (Kᵢ) | [7][8] |

| TYK2 | 1 nM | [1][6] |

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors. This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene expression. Pyridone 6 disrupts this cascade at the initial phosphorylation step.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Pyridone 6.

Experimental Protocols

Synthesis of Pyridone Derivatives (General Procedure)

While a specific protocol for Pyridone 6 is proprietary, a general method for the synthesis of pyridone derivatives is the Guareschi-Thorpe reaction.[9] This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.

A general experimental workflow for a three-component Guareschi-Thorpe synthesis is as follows:

-

A mixture of an alkyl cyanoacetate or cyanoacetamide, a 1,3-dicarbonyl compound, and ammonium carbonate is prepared in an aqueous medium.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80°C).

-

The reaction progress is monitored using thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the precipitated solid product is collected by filtration.

-

The product is washed with cold water and dried. Further purification can be achieved by recrystallization or chromatography if necessary.

In Vitro JAK Kinase Inhibition Assay

The inhibitory activity of Pyridone 6 on JAK kinases can be determined using a variety of commercially available in vitro kinase assay kits, which typically measure the phosphorylation of a substrate peptide by the kinase.

A generalized protocol is outlined below:

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

-

Kinase substrate (e.g., a biotinylated peptide).

-

ATP.

-

Pyridone 6 stock solution (in DMSO).

-

Assay buffer.

-

Detection reagent (e.g., antibody-based or fluorescence-based).

-

Microplate.

-

-

Assay Procedure:

-

Prepare serial dilutions of Pyridone 6 in the assay buffer.

-

In a microplate, add the JAK enzyme, the substrate, and the diluted Pyridone 6 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Add the detection reagent to quantify the amount of phosphorylated substrate.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Pyridone 6 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Pyridone 6 concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Caption: General experimental workflow for a JAK kinase inhibition assay.

Conclusion

Pyridone 6 is a valuable research tool for studying the JAK-STAT signaling pathway and its role in various physiological and pathological processes. Its potent pan-JAK inhibitory activity provides a means to probe the functions of this critical signaling cascade. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its in vivo efficacy, safety profile, and potential for therapeutic applications is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyridone 6 | JAK | Tocris Bioscience [tocris.com]

- 3. Pyridone 6 | C18H16FN3O | CID 5494425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Human Metabolome Database: Showing metabocard for Pyridone 6 (HMDB0256971) [hmdb.ca]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. Pyridone 6 | Tyrosine Kinases | JAK | TargetMol [targetmol.com]

- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

Pyridone 6 (JAK Inhibitor I): A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity of Pyridone 6, also known as JAK Inhibitor I. This document details its inhibitory activity against the Janus kinase (JAK) family and other kinases, provides detailed experimental protocols for assessing its activity, and visualizes key biological pathways and experimental workflows.

Target Specificity and Potency

Pyridone 6 is a potent, cell-permeable, ATP-competitive, and reversible pan-JAK inhibitor. It demonstrates high affinity for the ATP-binding cleft of the JAK family of tyrosine kinases.[1][2]

Inhibitory Activity against the JAK Family

Pyridone 6 exhibits low nanomolar inhibitory concentrations (IC50) against all four members of the JAK family. Its potent inhibition of JAK2, TYK2, and JAK3 makes it a valuable tool for studying JAK-mediated signaling pathways.

| Target | IC50 / Ki | Species | Notes |

| JAK1 | 15 nM | Murine | [1][3][4][5] |

| JAK2 | 1 nM | Not Specified | [1][3][4][5] |

| JAK3 | 5 nM (Ki) | Not Specified | [3][4] |

| TYK2 | 1 nM | Not Specified | [1][3][4][5] |

| Table 1: Inhibitory activity of Pyridone 6 against JAK family kinases. |

Kinase Selectivity Profile

While being a potent pan-JAK inhibitor, Pyridone 6 displays significantly weaker affinity for a range of other protein tyrosine kinases, with IC50 values generally in the micromolar range. This indicates a favorable selectivity profile for the JAK family.

| Kinase Target | IC50 (µM) |

| Csk | 2.1 |

| FGFR | 1.48 |

| MAPK | 1.78 |

| cAMP stimulated protein kinase | 7.1 |

| Table 2: Inhibitory activity of Pyridone 6 against a selection of other kinases.[4] |

It has been reported that Pyridone 6 was tested against a panel of 21 other protein kinases and exhibited IC50 values ranging from 130 nM to >10 µM.[1]

Signaling Pathway Inhibition

Pyridone 6 exerts its biological effects by inhibiting the JAK-STAT signaling pathway, a critical pathway for cytokine and growth factor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the target specificity of Pyridone 6.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the phosphorylation of a substrate by a JAK kinase and is considered a gold standard for determining kinase activity.

Materials:

-

Recombinant human JAK kinase (e.g., JAK2)

-

Peptide substrate (e.g., a synthetic peptide containing a tyrosine phosphorylation site)

-

[γ-³²P]ATP

-

Unlabeled ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Pyridone 6 stock solution (in DMSO)

-

Phosphocellulose filter paper

-

Phosphoric acid wash solution (e.g., 0.75%)

-

Scintillation counter and vials

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant JAK kinase, and the peptide substrate at their final desired concentrations.

-

Prepare Pyridone 6 Dilutions: Perform a serial dilution of the Pyridone 6 stock solution in DMSO to achieve a range of concentrations for IC50 determination.

-

Set up Reactions: To individual reaction tubes, add the kinase reaction mix. Then, add a small volume of the diluted Pyridone 6 or DMSO (for the control).

-

Initiate Reaction: Start the kinase reaction by adding the ATP mix (containing both unlabeled ATP and [γ-³²P]ATP) to each tube.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

-

Washing: Wash the filter papers multiple times with the phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Pyridone 6 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Unraveling the Mechanism of Pyridone 6: An In-depth Technical Guide to its ATP-Competitive Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridone 6 (P6) is a potent, cell-permeable, small molecule inhibitor that has garnered significant attention within the research and drug development community for its broad-spectrum inhibition of the Janus kinase (JAK) family. This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of Pyridone 6, its impact on downstream signaling pathways, and detailed methodologies for its characterization. Through a synthesis of quantitative data, experimental protocols, and visual diagrams, this document aims to serve as a core resource for professionals investigating JAK-STAT signaling and the therapeutic potential of its inhibitors.

Introduction: The Role of JAKs and the Rationale for Inhibition

The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. This signaling cascade, known as the JAK-STAT pathway, is integral to numerous cellular processes, including hematopoiesis, immune regulation, inflammation, and cell proliferation. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs attractive therapeutic targets.

Pyridone 6 has emerged as a valuable tool compound for studying the biological consequences of pan-JAK inhibition. Its mechanism of action revolves around its ability to compete with adenosine triphosphate (ATP) for binding to the catalytic site of JAKs, thereby preventing the phosphorylation and activation of downstream signaling molecules.

Mechanism of Action: ATP-Competitive Inhibition

Pyridone 6 functions as a reversible, ATP-competitive inhibitor of the JAK family of kinases.[1] Structural studies have revealed that Pyridone 6 binds within the ATP-binding cleft of the JAK kinase domain.[2][3] This binding is stabilized by extensive interactions with residues in the active site, some of which are unique to the JAK family, contributing to its potent and specific inhibition.[3] By occupying the ATP-binding pocket, Pyridone 6 directly prevents the transfer of the gamma-phosphate from ATP to the substrate, a critical step in the activation of the kinase and the subsequent phosphorylation of downstream STAT proteins.

Quantitative Inhibitory Profile of Pyridone 6

The inhibitory potency of Pyridone 6 against the JAK family has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent, pan-JAK inhibitory nature.

| Kinase | IC50 (nM) | Reference(s) |

| JAK1 | 15 | [2][4] |

| JAK2 | 1 | [2] |

| JAK3 | 5 | [2] |

| TYK2 | 1 | [2] |

Furthermore, Pyridone 6 exhibits significant selectivity for the JAK family over a panel of other protein kinases, where IC50 values are reported to be in the range of 130 nM to >10 µM.[2]

Impact on Downstream Signaling Pathways

The primary consequence of Pyridone 6-mediated JAK inhibition is the blockade of the JAK-STAT signaling pathway. This has profound effects on various cellular functions, particularly those driven by cytokines that rely on this pathway.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

References

- 1. Perspectives for the use of structural information and chemical genetics to develop inhibitors of Janus kinases | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The structural basis of Janus kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor. | Sigma-Aldrich [merckmillipore.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide on the Kinase Inhibitory Profile of Pyridone 6

This technical guide provides a comprehensive overview of the inhibitory activity of Pyridone 6, a potent pan-Janus kinase (JAK) inhibitor, against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyk2. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical properties and mechanism of action of Pyridone 6.

Data Presentation: Inhibitory Potency (IC50) of Pyridone 6

Pyridone 6 demonstrates potent inhibitory activity across the JAK family, with IC50 values in the low nanomolar range. The compound acts as a reversible, ATP-competitive inhibitor by interacting with the ATP-binding cleft of the JAK kinases[1]. The summarized IC50 values from in vitro biochemical assays are presented below.

| Kinase Target | IC50 Value (nM) |

| JAK1 | 15 |

| JAK2 | 1 |

| JAK3 | 5 |

| Tyk2 | 1 |

Note: Some sources report the inhibitory constant (Ki) for JAK3 as 5 nM[1][2][3]. The IC50 values indicate that Pyridone 6 is most potent against JAK2 and Tyk2, followed by JAK3 and then JAK1[1][3][4][5].

Experimental Protocols: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) values for Pyridone 6 against the JAK kinase family are typically determined using in vitro biochemical kinase assays. These assays quantify the enzymatic activity of the purified kinase domain in the presence of varying concentrations of the inhibitor.

General Protocol for an In Vitro Kinase Inhibition Assay:

-

Enzyme and Substrate Preparation:

-

Assay Reaction:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

The reaction mixture contains the purified JAK enzyme, the peptide substrate, ATP, and the necessary buffer components.

-

Pyridone 6 is serially diluted to a range of concentrations and added to the reaction wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.

-

-

Incubation:

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period, typically 60 minutes, to allow for the phosphorylation of the substrate by the kinase.

-

-

Detection and Quantification:

-

The level of substrate phosphorylation is quantified. A common method is the use of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the Kinase-Glo® MAX assay[8].

-

For instance, the Z'-LYTE™ kinase assay kit can be used, which measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage[9].

-

-

Data Analysis:

-

The raw data (e.g., fluorescence or luminescence signal) is converted to the percentage of inhibition relative to the control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualizations: Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Cytokines and growth factors initiate this pathway by binding to their specific transmembrane receptors.

Caption: The JAK-STAT signaling cascade and the point of inhibition by Pyridone 6.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor like Pyridone 6.

Caption: A generalized workflow for the in vitro determination of kinase inhibitor IC50 values.

References

- 1. Pyridone 6 | Tyrosine Kinases | JAK | TargetMol [targetmol.com]

- 2. abmole.com [abmole.com]

- 3. | BioWorld [bioworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Pyridone 6 on Cytokine Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Pyridone 6, a potent pan-Janus kinase (JAK) inhibitor, and its impact on cytokine signaling cascades. We will explore its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed protocols for key experimental assays. Furthermore, this guide includes visualizations of the core signaling pathways affected by Pyridone 6 to facilitate a comprehensive understanding of its biological effects.

Introduction to Pyridone 6 and Cytokine Signaling

Cytokine signaling is a critical component of the immune system, regulating a wide array of cellular processes including inflammation, proliferation, and differentiation. Dysregulation of these signaling pathways is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers. The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in transducing signals from cytokine receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) pathway.

Pyridone 6 (also known as P6) is a small molecule inhibitor that demonstrates potent and broad-spectrum activity against the JAK family of kinases.[1] By competitively binding to the ATP-binding pocket of JAKs, Pyridone 6 effectively blocks the phosphorylation and subsequent activation of STAT proteins, thereby modulating the expression of cytokine-responsive genes.[1] This inhibitory action makes Pyridone 6 a valuable tool for studying cytokine signaling and a potential therapeutic candidate for various inflammatory and proliferative disorders.

Data Presentation: Inhibitory Profile of Pyridone 6

The following tables summarize the quantitative data on the inhibitory activity of Pyridone 6 against JAK kinases and its effect on cytokine-dependent cellular proliferation.

Table 1: Inhibitory Activity of Pyridone 6 against JAK Kinases

| Kinase | IC50 (nM) |

| JAK1 | 15 |

| JAK2 | 1 |

| JAK3 | 5 |

| TYK2 | 1 |

Data sourced from multiple references.[1]

Table 2: Effect of Pyridone 6 on Cytokine-Dependent Cellular Proliferation

| Cell Line | Cytokine Stimulant | IC50 (µM) |

| CTLL-2 | IL-2 | 0.1 |

| CTLL-2 | IL-4 | 0.052 |

Data sourced from MedchemExpress.[1]

Table 3: Qualitative Impact of Pyridone 6 on Cytokine Production

| Cytokine | Effect |

| IFN-γ | Reduced |

| IL-13 | Reduced |

| IL-17 | Enhanced |

| IL-22 | Enhanced |

This table reflects the qualitative effects of Pyridone 6 on cytokine production as reported in preclinical studies.[1][2] Specific quantitative data on the percentage of reduction or enhancement at various concentrations is not consistently available in the reviewed literature.

Core Signaling Pathway: The JAK/STAT Cascade

The canonical JAK/STAT signaling pathway is a primary target of Pyridone 6. The following diagram illustrates the key steps in this cascade and the point of inhibition by Pyridone 6.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of Pyridone 6 on cytokine signaling.

STAT Phosphorylation Assay via Western Blot

This protocol details the detection of phosphorylated STAT proteins in response to cytokine stimulation and the inhibitory effect of Pyridone 6.

Materials:

-

Cell culture reagents

-

Cytokine of interest (e.g., IL-6)

-

Pyridone 6

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Starve cells in serum-free media for 4-6 hours.

-

Pre-treat cells with varying concentrations of Pyridone 6 or vehicle control (DMSO) for 1-2 hours.

-

Stimulate cells with the appropriate cytokine for 15-30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT and total-STAT overnight at 4°C.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Detect the signal using an ECL reagent and a chemiluminescence imaging system.

-

Normalize the phospho-STAT signal to the total-STAT and loading control (β-actin) signals.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of Pyridone 6 on cytokine-induced cell proliferation.

Materials:

-

Cells (e.g., CTLL-2)

-

Cell culture medium

-

Cytokine (e.g., IL-2 or IL-4)

-

Pyridone 6

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Include wells with medium only as a blank control.

-

-

Treatment:

-

Add varying concentrations of Pyridone 6 or vehicle control to the wells.

-

Add the appropriate cytokine to stimulate proliferation to all wells except the negative control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value of Pyridone 6.

-

Cytokine Production Measurement (ELISA)

This protocol describes the quantification of cytokine levels in cell culture supernatants following treatment with Pyridone 6.

Materials:

-

ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

Cell culture supernatants from treated cells

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (e.g., 1% BSA in PBS)

-

Stop solution (e.g., 2N H2SO4)

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

-

Blocking:

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Add serially diluted standards and cell culture supernatants to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection Antibody Incubation:

-

Add the biotinylated detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Streptavidin-HRP Incubation:

-

Add streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

-

Substrate Development and Measurement:

-

Add TMB substrate to each well and incubate until color develops.

-

Stop the reaction with stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the standards.

-

Determine the concentration of the cytokine in the samples from the standard curve.

-

Clinical Development Status

Based on a comprehensive review of publicly available information, Pyridone 6 appears to be a preclinical research compound. There is no evidence of Pyridone 6 having entered clinical trials or having an Investigational New Drug (IND) application filed. The available literature primarily focuses on its in vitro and in vivo characterization in animal models.

Conclusion

Pyridone 6 is a potent pan-JAK inhibitor that effectively modulates cytokine signaling cascades by targeting the JAK/STAT pathway. Its ability to inhibit all four JAK family members makes it a powerful tool for investigating the roles of these kinases in various biological processes. The data presented in this guide highlight its significant inhibitory activity and its differential effects on the production of various cytokines. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of Pyridone 6 and other JAK inhibitors in the context of inflammatory and proliferative diseases. Further research is warranted to fully elucidate its in vivo efficacy and safety profile, which will be crucial for any potential future clinical development.

References

Methodological & Application

Application Notes: Pyridone 6 in Dimethyl Sulfoxide (DMSO)

Introduction

Pyridone 6, also known as JAK Inhibitor I, is a potent, cell-permeable, and ATP-competitive pan-Janus kinase (JAK) inhibitor.[1] It effectively targets the JAK kinase family, which is crucial in cytokine signaling pathways that regulate cell growth, differentiation, and immune responses. Due to its broad-spectrum JAK inhibition, Pyridone 6 is a valuable tool in studying cellular signaling and has potential applications in the development of therapies for inflammatory diseases and certain cancers. Proper preparation of Pyridone 6 solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound due to its high solubilizing capacity for organic molecules.

Mechanism of Action

Pyridone 6 inhibits the phosphorylation activity of JAK1, JAK2, JAK3, and Tyk2, which are key components of the JAK-STAT signaling pathway.[2] This pathway is activated by various cytokines and growth factors, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate gene expression. By blocking JAK activity, Pyridone 6 effectively downregulates these signaling cascades, which has been shown to inhibit the proliferation of cells dependent on these pathways and modulate immune cell differentiation.[1] For instance, it has been observed to inhibit IL-2 and IL-4 dependent proliferation and block STAT5 phosphorylation.

Applications

-

Immunology Research: Investigating the roles of different JAK-STAT pathways in immune cell development and function. Pyridone 6 has been shown to inhibit Th1 and Th2 development while promoting Th17 differentiation.[1]

-

Cancer Biology: Studying the effects of JAK-STAT inhibition on the growth and survival of cancer cells, particularly those from hematopoietic malignancies like multiple myeloma.[2]

-

Stem Cell Biology: In combination with other small molecules, it has been used to induce the differentiation of embryonic stem cells (ESCs) into intermediate mesoderm.

-

Drug Discovery: Serving as a reference compound in the screening and development of more selective JAK inhibitors.

Quantitative Data for Pyridone 6

| Parameter | Value | Source(s) |

| Molecular Weight | 309.34 g/mol | [2] |

| Formula | C₁₈H₁₆FN₃O | [2] |

| CAS Number | 457081-03-7 | |

| Max Solubility in DMSO | 30.93 mg/mL | |

| Max Molar Conc. in DMSO | 100 mM | |

| IC₅₀ for JAK1 | 15 nM | [1] |

| IC₅₀ for JAK2 | 1 nM | [1] |

| IC₅₀ for JAK3 | 5 nM | [1] |

| IC₅₀ for Tyk2 | 1 nM | [1] |

| Storage of Solid | Store at -20°C | [2] |

| Storage of DMSO Stock | -20°C (up to 1 year) or -80°C (up to 2 years) | [1][4] |

Experimental Protocol: Dissolving Pyridone 6 in DMSO

This protocol details the steps for preparing a 10 mM stock solution of Pyridone 6 in DMSO.

Materials

-

Pyridone 6 powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Analytical balance

-

Vortex mixer

-

Optional: Water bath or sonicator

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle Pyridone 6 powder in a chemical fume hood to avoid inhalation.

-

DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for Pyridone 6 and DMSO before use.

Procedure for Preparing a 10 mM Stock Solution

-

Equilibration: Before opening, allow the vial of Pyridone 6 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of Pyridone 6 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.093 mg of Pyridone 6 (Molecular Weight = 309.34 g/mol ).

-

Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example: 0.001 L x 0.010 mol/L x 309.34 g/mol x 1000 mg/g = 3.093 mg

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the Pyridone 6 powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

-

Aiding Dissolution (if necessary): If precipitation or incomplete dissolution is observed, gentle warming of the solution in a 37°C water bath for 5-10 minutes or brief sonication can aid in dissolving the compound.[1] Visually inspect the solution to ensure no particulates remain.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[4] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][4]

Preparation of Working Solutions

When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity.

-

Thaw a single aliquot of the Pyridone 6 stock solution at room temperature.

-

Perform serial dilutions of the DMSO stock solution in your cell culture medium or aqueous buffer.

-

Ensure the final concentration of DMSO in the working solution is typically less than 0.5%, although this can be cell-line dependent.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Visualizations

Caption: JAK-STAT signaling pathway and the inhibitory action of Pyridone 6.

Caption: Workflow for preparing Pyridone 6 stock solution in DMSO.

References

Application Notes and Protocols: The Use of Pyridone 6 in Murine Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation. A significant driver of the asthmatic pathology is the T helper 2 (Th2) immune response, which is mediated by cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] These cytokines signal through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, making it a key target for therapeutic intervention.[3][4][5] Pyridone 6 (P6) is a potent, cell-permeable, pan-JAK inhibitor with high affinity for JAK1 (IC50 = 15 nM), JAK2 (IC50 = 1 nM), JAK3 (IC50 = 5 nM), and TYK2 (IC50 = 1 nM).[6] By blocking this critical signaling cascade, Pyridone 6 offers a valuable tool for investigating asthma pathogenesis and evaluating novel anti-inflammatory strategies in preclinical murine models.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is central to the Th2-driven inflammation seen in asthma.[4] Th2 cytokines, particularly IL-4 and IL-13, bind to their respective cell surface receptors, leading to the activation of associated JAKs (JAK1, JAK3, Tyk2).[5] These activated kinases then phosphorylate STAT6, which dimerizes, translocates to the nucleus, and initiates the transcription of genes responsible for key features of asthma, including IgE production, eosinophil recruitment (via eotaxin), and mucus production.[3][5]

Pyridone 6 exerts its therapeutic effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STAT6.[3] This blockade effectively suppresses the downstream effects of Th2 cytokines.[3] Studies show that P6 potently suppresses IL-13-mediated STAT6 activation and strongly inhibits the differentiation of naive CD4+ T cells into Th2 cells.[3] Interestingly, while suppressing Th2 differentiation, P6 has been observed to partially enhance the differentiation of Th17 cells.[3][7]

References

- 1. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Effects of a Janus kinase inhibitor, pyridone 6, on airway responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyridone 6, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Pyridone 6 in Embryonic Stem Cell Differentiation: A Guide for Researchers

Application Notes and Protocols for the Directed Differentiation of Embryonic Stem Cells Using the Pan-JAK Inhibitor, Pyridone 6.

For Research Use Only.

Introduction

Pyridone 6 (P6), also known as JAK inhibitor I, is a potent, cell-permeable, pan-Janus kinase (JAK) inhibitor. It effectively blocks the activity of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK/STAT signaling pathway.[1] This pathway plays a crucial role in regulating the self-renewal and pluripotency of embryonic stem cells (ESCs), particularly in murine models.[2] By inhibiting the JAK/STAT pathway, Pyridone 6 effectively disrupts the maintenance of the pluripotent state, thereby promoting the differentiation of ESCs into various lineages. These application notes provide a comprehensive overview and detailed protocols for utilizing Pyridone 6 to direct the differentiation of embryonic stem cells, with a particular focus on mesoderm induction.

Mechanism of Action

The self-renewal of murine embryonic stem cells is highly dependent on the cytokine Leukemia Inhibitory Factor (LIF), which signals through the JAK/STAT pathway to maintain pluripotency. Pyridone 6, by inhibiting all JAK isoforms, effectively blocks this LIF-dependent signaling cascade. This inhibition leads to the downregulation of key pluripotency transcription factors, such as Nanog, and pushes the embryonic stem cells to exit the self-renewal cycle and commit to differentiation. While STAT3 activation is essential for maintaining pluripotency in mouse ESCs, this is not the case for human ESCs. However, the JAK/STAT pathway is still involved in the differentiation of human ESCs into various lineages, including hematopoietic cells.

Signaling Pathway of Pyridone 6 in ESC Differentiation

Caption: Pyridone 6 inhibits JAK, blocking STAT3 activation and promoting differentiation.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Pyridone 6 and its application in embryonic stem cell differentiation.

Table 1: Inhibitory Concentration (IC50) of Pyridone 6 against JAK Isoforms

| Kinase | IC50 (nM) |

| JAK1 | 15 |

| JAK2 | 1 |

| JAK3 | 5 |

| TYK2 | 1 |

| Data sourced from commercial suppliers and may vary.[1] |

Table 2: Recommended Working Concentrations for ESC Differentiation

| Application | Cell Type | Recommended Concentration Range | Treatment Duration | Expected Outcome |

| Induction of Mesoderm Differentiation | mESCs | 0.5 - 2 µM | 2 - 4 days | Increased expression of Brachyury (T) and other mesodermal markers. |

| General Differentiation Induction | mESCs | 0.1 - 1 µM | 1 - 5 days | Loss of pluripotency markers (e.g., Oct4, Nanog). |

Experimental Protocols

Protocol 1: General Differentiation of Murine Embryonic Stem Cells (mESCs)

This protocol describes a general method to induce differentiation of mESCs by inhibiting the JAK/STAT pathway with Pyridone 6.

Materials:

-

Murine Embryonic Stem Cells (e.g., E14, J1)

-

Standard mESC culture medium (DMEM, 15% FBS, 1% NEAA, 1% L-glutamine, 0.1 mM 2-mercaptoethanol, 1000 U/mL LIF)

-

Differentiation medium (Standard mESC culture medium without LIF)

-

Pyridone 6 (P6) stock solution (10 mM in DMSO)

-

Gelatin-coated tissue culture plates

-

PBS (Phosphate-Buffered Saline)

-

Trypsin-EDTA

Procedure:

-

Cell Culture: Culture mESCs on gelatin-coated plates in standard mESC culture medium. Passage cells every 2-3 days to maintain an undifferentiated state.

-

Initiation of Differentiation:

-

Aspirate the mESC culture medium and wash the cells once with PBS.

-

Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize trypsin with mESC culture medium and centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in differentiation medium.

-

Plate the cells onto gelatin-coated plates at a density of 1-2 x 10^4 cells/cm².

-

-

Pyridone 6 Treatment:

-

After 24 hours, replace the medium with fresh differentiation medium containing the desired concentration of Pyridone 6 (e.g., 0.5 µM).

-

Culture the cells for 3-5 days, changing the medium with fresh P6-containing differentiation medium every 48 hours.

-

-

Assessment of Differentiation:

-

Monitor cell morphology daily for changes indicative of differentiation (e.g., flattened and enlarged cells, loss of compact colony morphology).

-

After the treatment period, assess the loss of pluripotency by immunofluorescence staining for markers like Oct4 and Nanog, or by qRT-PCR.

-

Analyze the expression of lineage-specific markers to identify the differentiated cell types.

-

Experimental Workflow for General mESC Differentiation

Caption: Workflow for inducing general differentiation of mESCs using Pyridone 6.

Protocol 2: Directed Differentiation of mESCs into Mesoderm

This protocol provides a method for directing mESC differentiation towards the mesoderm lineage by inhibiting JAK/STAT signaling.

Materials:

-

Murine Embryonic Stem Cells

-

N2B27 basal medium

-

Pyridone 6 (P6) stock solution (10 mM in DMSO)

-

CHIR99021 (GSK3 inhibitor)

-

Activin A

-

Gelatin-coated tissue culture plates

-

PBS

-

Trypsin-EDTA

Procedure:

-

Cell Preparation: Culture and prepare a single-cell suspension of mESCs as described in Protocol 1, steps 1 and 2.

-

Mesoderm Induction:

-

Resuspend the mESC pellet in N2B27 basal medium.

-

Plate the cells on gelatin-coated plates at a density of 2 x 10^4 cells/cm² in N2B27 medium containing:

-

Pyridone 6 (1 µM)

-

CHIR99021 (3 µM)

-

Activin A (20 ng/mL)

-

-

-

Culture and Analysis:

-

Culture the cells for 3-4 days. The medium does not need to be changed during this period.

-

After 3-4 days, harvest the cells for analysis.

-

Assess the efficiency of mesoderm induction by flow cytometry or immunofluorescence for the mesodermal marker Brachyury (T).

-

Further differentiation into specific mesodermal lineages (e.g., cardiac, hematopoietic) can be initiated by replacing the induction medium with appropriate lineage-specific differentiation media.

-

Logical Relationship in Mesoderm Induction

Caption: Pyridone 6 promotes mesoderm differentiation by inhibiting pluripotency.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low differentiation efficiency | Suboptimal concentration of Pyridone 6. | Perform a dose-response experiment with Pyridone 6 (e.g., 0.1, 0.5, 1, 2, 5 µM) to determine the optimal concentration for your cell line. |

| Poor initial quality of undifferentiated ESCs. | Ensure that the starting ESC population is healthy, undifferentiated, and free of contamination. | |

| High cell death | Pyridone 6 concentration is too high. | Reduce the concentration of Pyridone 6. |

| Low cell seeding density. | Increase the initial cell seeding density. | |

| Inconsistent differentiation outcomes | Variability in cell line. | Different ESC lines may respond differently. Optimize the protocol for your specific cell line. |

| Inconsistent timing of reagent addition. | Adhere strictly to the protocol timings for the addition of Pyridone 6 and other differentiation factors. |

Conclusion

Pyridone 6 is a valuable tool for researchers studying embryonic stem cell differentiation. By effectively inhibiting the JAK/STAT signaling pathway, it provides a reliable method to push ESCs out of the pluripotent state and direct them towards specific lineages, particularly the mesoderm. The protocols provided here serve as a starting point, and optimization for specific cell lines and desired lineages is encouraged for achieving the best results.

References

Pyridone 6: Application Notes for Inhibiting IL-2 Dependent Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 (IL-2) is a critical cytokine that plays a central role in the proliferation and differentiation of T lymphocytes, making it a key target in immunology and cancer research. The IL-2 signaling cascade is primarily mediated through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Pyridone 6 (P6) is a potent, cell-permeable, pan-JAK inhibitor that effectively targets multiple members of the JAK family. These application notes provide detailed protocols and quantitative data for utilizing Pyridone 6 to inhibit IL-2 dependent cellular proliferation, a crucial process in immune regulation and a target for therapeutic intervention in various diseases.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

IL-2 binding to its receptor complex on the surface of T cells leads to the activation of JAK1 and JAK3. These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2 receptor, creating docking sites for STAT5 proteins. Recruited STAT5 is subsequently phosphorylated by the activated JAKs, leading to its dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation and survival. Pyridone 6 exerts its inhibitory effect by competing with ATP for the binding site on the JAK kinases, thereby preventing the phosphorylation and activation of STAT5 and halting the downstream signaling cascade that drives IL-2 dependent proliferation.[1][2]

Quantitative Data: Inhibitory Concentrations of Pyridone 6

Pyridone 6 has been demonstrated to be a highly potent inhibitor of the JAK family in enzymatic assays and to effectively block IL-2 mediated cellular proliferation. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below for easy reference.

Table 1: Pyridone 6 IC50 Values for JAK Isoforms (Cell-Free Enzymatic Assay)

| Target | IC50 (nM) |

| JAK1 | 15 |

| JAK2 | 1 |

| JAK3 | 5 |

| TYK2 | 1 |

| Data sourced from MedchemExpress.[3] |

Table 2: Pyridone 6 IC50 Value for IL-2 Dependent Cellular Proliferation

| Cell Line | Assay | IC50 (µM) |

| CTLL-2 | IL-2 Driven Proliferation | 0.1 |

| Data sourced from MedchemExpress.[3] |

Experimental Protocols

Protocol 1: Inhibition of IL-2 Dependent Proliferation of CTLL-2 Cells

This protocol describes a method to quantify the inhibitory effect of Pyridone 6 on the proliferation of the IL-2 dependent murine cytotoxic T-cell line, CTLL-2.

Materials:

-

CTLL-2 cells (ATCC® TIB-214™)

-

Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant human or murine IL-2

-

Pyridone 6 (P6)

-

Phosphate-buffered saline (PBS)

-

Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture and Maintenance: Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with a maintenance concentration of IL-2 (e.g., 10 ng/mL). Maintain cells in a logarithmic growth phase.

-

Preparation of Cells for the Assay:

-

Gently centrifuge the CTLL-2 cell suspension and discard the supernatant.

-

Wash the cells twice with sterile PBS to remove any residual IL-2.

-

Resuspend the cells in complete RPMI-1640 medium without IL-2.

-

Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add 50 µL of the cell suspension (1 x 10^4 cells) to each well of a 96-well plate.

-

Prepare serial dilutions of Pyridone 6 in complete RPMI-1640 medium. A suggested starting range is from 10 µM down to 0.001 µM. Add 50 µL of the diluted Pyridone 6 to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Prepare a solution of IL-2 in complete RPMI-1640 medium at a concentration that induces submaximal proliferation (e.g., 2 ng/mL). Add 100 µL of this IL-2 solution to all wells except for the negative control wells (which should receive 100 µL of medium without IL-2).

-

The final volume in each well should be 200 µL.

-

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

Measurement of Proliferation:

-

Approximately 4 hours before the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTT solution).

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the data by setting the proliferation in the IL-2 stimulated, vehicle-treated wells to 100%.

-

Plot the percentage of proliferation against the log concentration of Pyridone 6.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Visualizations

Caption: IL-2 signaling pathway and the inhibitory action of Pyridone 6.

Caption: Experimental workflow for determining the IC50 of Pyridone 6.

References

- 1. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridone 6, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Western Blot Analysis of p-STAT5 Following Pyridone 6 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 5 (p-STAT5) by Western blot in cells treated with Pyridone 6 (P6), a potent pan-Janus kinase (JAK) inhibitor. This protocol is intended for researchers in cell biology, signal transduction, and drug development who are investigating the JAK/STAT signaling pathway and the effects of its inhibition.

Introduction

The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders. STAT5 is a key downstream effector in this pathway, and its phosphorylation at specific tyrosine residues (Tyr694 for STAT5a and Tyr699 for STAT5b) is essential for its activation, dimerization, and nuclear translocation, where it functions as a transcription factor.[1][2][3]

Pyridone 6 is a cell-permeable, ATP-competitive pan-JAK inhibitor that potently targets JAK1, JAK2, JAK3, and TYK2.[4][5][6] By inhibiting JAKs, Pyridone 6 effectively blocks the phosphorylation and subsequent activation of STAT proteins, including STAT5. This makes it a valuable tool for studying the physiological roles of the JAK/STAT pathway and for assessing the efficacy of potential therapeutic agents targeting this cascade. Western blotting is a widely used technique to detect changes in protein phosphorylation, providing a semi-quantitative measure of pathway inhibition.

Data Presentation

Table 1: Inhibitory Activity of Pyridone 6 (P6) against JAK Kinases

| Kinase | IC50 (nM) |

| JAK1 | 15[4][6][7] |

| JAK2 | 1[4][5][6][7] |

| JAK3 | 5[4][5][6][7] |

| TYK2 | 1[4][5][6][7] |

IC50 values represent the concentration of Pyridone 6 required to inhibit 50% of the kinase activity in in vitro assays.

Signaling Pathway

Caption: JAK-STAT5 signaling pathway and the inhibitory action of Pyridone 6.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of p-STAT5 in response to Pyridone 6 treatment.

Materials and Reagents

-

Cell Lines: A cell line known to have active JAK/STAT signaling (e.g., TF-1, HEL, or other cytokine-dependent cell lines).

-

Pyridone 6 (P6): Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Cytokine/Stimulant: (e.g., GM-CSF, IL-3, or EPO) to induce STAT5 phosphorylation.

-

Phosphate-Buffered Saline (PBS): Cold, sterile.

-

Lysis Buffer: RIPA buffer is recommended for efficient extraction of nuclear and cytoplasmic proteins.[8] Supplement with protease and phosphatase inhibitors immediately before use.

-

RIPA Buffer Components: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Inhibitors: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (containing sodium vanadate and sodium fluoride).

-

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.

-

Transfer Buffer: Standard Tris-glycine buffer with methanol.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG (dilution as recommended by the manufacturer).

-

Chemiluminescent Substrate: ECL or similar.

-

Imaging System: Chemiluminescence imager or X-ray film.

Experimental Workflow

Caption: Experimental workflow for Western blot analysis of p-STAT5.

Step-by-Step Protocol

1. Cell Seeding and Culture:

-

Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

Culture cells in their recommended growth medium.

2. Cell Treatment:

-

Starvation (Optional): For some cell lines, it may be necessary to reduce basal phosphorylation levels by serum-starving the cells for 4-6 hours prior to treatment.

-

Pyridone 6 Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of Pyridone 6 (e.g., 0, 10 nM, 100 nM, 1 µM). A dose-response experiment is recommended to determine the optimal inhibitory concentration. Incubate for 1-2 hours.

-

Stimulation: Add the appropriate cytokine (e.g., GM-CSF at 25 ng/mL) to the culture medium to stimulate STAT5 phosphorylation.[2] Incubate for the recommended time (e.g., 15-30 minutes). Include a non-stimulated control and a stimulated, untreated control.

3. Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer (supplemented with inhibitors) to the cells.[9]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.[9][10]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

-

Transfer the supernatant (protein lysate) to a new, clean tube.

4. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

5. Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer (containing a reducing agent like β-mercaptoethanol or DTT) to the lysates.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

6. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

7. Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[2][11]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Stripping and Re-probing: To detect total STAT5 as a loading control, the membrane can be stripped of the p-STAT5 antibodies and then re-probed with the total STAT5 antibody, following the same immunoblotting steps. Alternatively, run parallel gels.

-

Analyze the band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal for each sample to account for any variations in protein loading.

Logical Relationship Diagram

Caption: Logical flow of Pyridone 6's effect on STAT5 signaling.

Troubleshooting

-

No/Weak p-STAT5 Signal:

-

Ensure the cells were properly stimulated and that the cytokine is active.

-

Confirm that the cell line expresses STAT5 and the relevant cytokine receptors.

-

Check the integrity and concentration of the primary and secondary antibodies.

-

Ensure phosphatase inhibitors were added to the lysis buffer.

-

-

High Background:

-

Increase the number and duration of wash steps.

-

Optimize the blocking conditions (time, blocking agent).

-

Use a lower concentration of the primary or secondary antibody.

-

-

Inconsistent Loading:

-

Ensure accurate protein quantification.

-

Probe for a housekeeping protein (e.g., GAPDH or β-actin) or total STAT5 to confirm equal loading.

-

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of Pyridone 6 on STAT5 phosphorylation, providing valuable insights into the modulation of the JAK/STAT signaling pathway.

References

- 1. PathScan® Phospho-Stat5 (Tyr694) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 2. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Stat5 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. Pyridone 6 | Tyrosine Kinases | JAK | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. addgene.org [addgene.org]

- 10. mesoscale.com [mesoscale.com]

- 11. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]

Application Notes: In Vivo Administration of Pyridone 6

Introduction

Pyridone 6 (P6), also known as JAK Inhibitor I, is a potent, cell-permeable, and ATP-competitive pan-Janus kinase (JAK) inhibitor. It demonstrates strong inhibitory activity against the entire JAK family, which is crucial for cytokine signaling. The JAK-STAT signaling pathway is a primary cascade for a wide array of cytokines and growth factors, playing a central role in the regulation of the immune system. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases. P6's ability to block this pathway makes it a valuable tool for in vivo research in models of these conditions, such as atopic dermatitis and asthma.[1]

Mechanism of Action

Pyridone 6 exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of JAK proteins.[2][3] This prevents the phosphorylation and subsequent activation of JAKs, which in turn blocks the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby downregulating the expression of target inflammatory genes. P6 has been shown to inhibit both Th1 and Th2 development while promoting Th17 differentiation within a specific concentration range.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Pyridone 6 based on in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Pyridone 6

| Target | IC₅₀ / Kᵢ | Reference |

| JAK1 (murine) | 15 nM | [3][5][6] |

| JAK2 | 1 nM | [2][3][5][6] |

| JAK3 | 5 nM (Kᵢ) | [3][5][6] |

| TYK2 | 1 nM | [2][6] |

| Other Kinases | 130 nM to >10 µM | [2][3] |

Table 2: Summary of Preclinical In Vivo Studies with Pyridone 6

| Animal Model | Administration Route | Key Findings | Reference |

| Atopic Dermatitis (NC/Nga mice) | Not Specified | Delayed onset and reduced severity of skin disease. | [2][3] |

| Asthma (Ovalbumin-sensitized mice) | Not Specified | Suppressed eosinophilia in bronchoalveolar lavage (BAL) fluid. | [1] |

| Asthma (Ovalbumin-sensitized mice) | Not Specified (P6-PLGA nanoparticles) | Suppressed both airway eosinophilia and hyperresponsiveness. | [1] |